2-(4-Formylphenyl)-6-methylbenzoic acid, 95%
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Overview
Description
2-(4-Formylphenyl)-6-methylbenzoic acid (2FMB) is a synthetic compound that has been studied for its potential uses in scientific research. It is a white, crystalline solid with a melting point of 153-155°C and a boiling point of 303-305°C. It is soluble in water and ethanol, and insoluble in diethyl ether. 2FMB is an important intermediate for the synthesis of various drugs, and has been studied for its potential applications in drug development and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 2-(4-Formylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme can reduce inflammation and pain, and can also reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on the biochemical and physiological processes in the body. Studies have shown that it can reduce inflammation and pain, and can also reduce the risk of certain diseases, such as cancer. It has also been studied for its potential effects on the immune system, and its ability to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also non-toxic, and can be used in a wide range of experiments. The main limitation is that it is not available in large quantities, so it may not be suitable for large-scale experiments.
Future Directions
There are a number of potential future directions for research on 2-(4-Formylphenyl)-6-methylbenzoic acid, 95%. These include further studies on its mechanism of action, its effects on the immune system, and its potential applications in drug development and medicinal chemistry. Additionally, further research is needed to explore its potential uses in the synthesis of other compounds, and to develop more efficient methods of synthesis. Finally, further research is needed to explore its potential toxicity and other safety concerns.
Synthesis Methods
2-(4-Formylphenyl)-6-methylbenzoic acid, 95% can be synthesized in several different ways. The most common method involves the reaction of 4-formylphenol with 6-methylbenzoic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces 2-(4-Formylphenyl)-6-methylbenzoic acid, 95% in a yield of approximately 95%. Other methods of synthesis include the reaction of 4-formylphenol with 6-methylbenzoic anhydride, or the reaction of 4-formylphenol with 6-methylbenzoic acid in the presence of a base catalyst, such as sodium hydroxide.
Scientific Research Applications
2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential uses in scientific research. It has been used as an intermediate in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen. It has also been studied for its potential applications in drug development and medicinal chemistry. 2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of a variety of other compounds, including the antifungal drug fluconazole and the anti-cancer drug vincristine.
properties
IUPAC Name |
2-(4-formylphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-3-2-4-13(14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYTVXWDLONMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688895 |
Source
|
Record name | 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-44-6 |
Source
|
Record name | 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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